3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one is an organic compound with the molecular formula and a molecular weight of approximately 285.39 g/mol. It is classified as a derivative of chalcone, which are compounds characterized by the presence of a phenyl group and a ketone functional group. This compound is of interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry.
The synthesis of 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one can be achieved through several methods, often involving the condensation of appropriate starting materials. A common approach includes:
The reaction usually requires heating under reflux conditions to facilitate the condensation process, resulting in the formation of the desired product. The yield and purity can be optimized by adjusting reaction time, temperature, and concentration of reagents.
The structure of 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one features a conjugated system that enhances its stability and potential reactivity. The compound contains:
CC(=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2N(C)S)The molecular structure can be visualized using chemical drawing software or databases like PubChem.
3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one can undergo various chemical reactions typical for chalcone derivatives:
Reactions can be carried out under controlled conditions to ensure selectivity and yield. For example, reduction can be performed using catalytic hydrogenation or chemical reducing agents like lithium aluminum hydride.
The mechanism of action for compounds like 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one often involves interaction with biological targets such as enzymes or receptors.
Relevant data such as melting point, boiling point, and spectral data (NMR, IR) can be obtained from chemical databases.
3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one has potential applications in various fields:
CAS No.:
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: